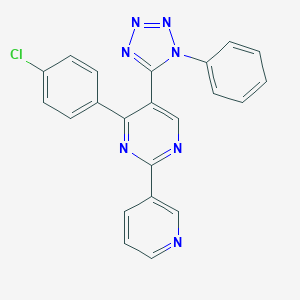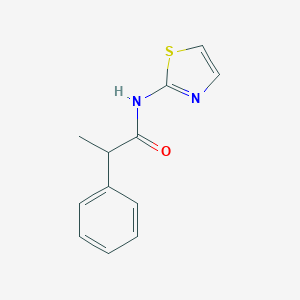
2-phenyl-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiazole derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular pathways. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, it has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its broad spectrum of activity against various diseases. It has been reported to exhibit potent activity against cancer, bacteria, fungi, and inflammation. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-(1,3-thiazol-2-yl)propanamide. One of the areas of focus is the development of novel derivatives with improved efficacy and bioavailability. Another area of focus is the investigation of the mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, which can help to identify new targets for therapeutic intervention. Furthermore, the potential use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery systems for 2-phenyl-N-(1,3-thiazol-2-yl)propanamide can help to improve its bioavailability and efficacy.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a promising chemical compound that has potential therapeutic properties. Its broad spectrum of activity against various diseases, low toxicity, and relatively simple synthesis method make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide involves the reaction between 2-phenylthiourea and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity. This method has been reported in several research articles and is considered a reliable and efficient method for synthesizing 2-phenyl-N-(1,3-thiazol-2-yl)propanamide.
Aplicaciones Científicas De Investigación
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic activities. Several research studies have investigated the use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Propiedades
Nombre del producto |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Fórmula molecular |
C12H12N2OS |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(10-5-3-2-4-6-10)11(15)14-12-13-7-8-16-12/h2-9H,1H3,(H,13,14,15) |
Clave InChI |
RUWBQESMSKMVFE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
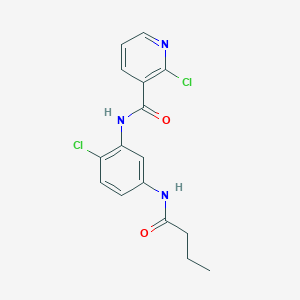
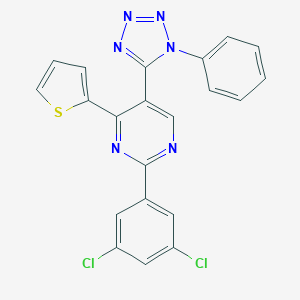
![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258165.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
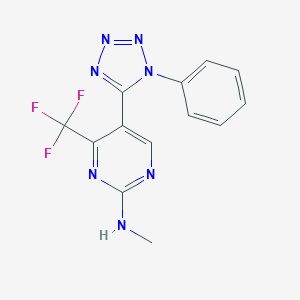
![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)

